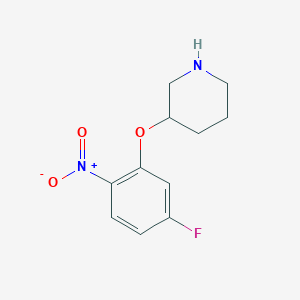

3-(5-Fluoro-2-nitrophenoxy)piperidine

Beschreibung

Eigenschaften

Molekularformel |

C11H13FN2O3 |

|---|---|

Molekulargewicht |

240.23 g/mol |

IUPAC-Name |

3-(5-fluoro-2-nitrophenoxy)piperidine |

InChI |

InChI=1S/C11H13FN2O3/c12-8-3-4-10(14(15)16)11(6-8)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2 |

InChI-Schlüssel |

JBJTYGABOQANAK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-nitrophenoxy)piperidine typically involves the reaction of 5-fluoro-2-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(5-Fluoro-2-nitrophenoxy)piperidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position of the nitro-substituted aromatic ring undergoes nucleophilic displacement due to the electron-withdrawing effects of the nitro group. This reaction is facilitated in polar aprotic solvents (e.g., DMF, DMSO) with bases such as K₂CO₃ or NaH .

Key Reactions:

Mechanistic Insight : The nitro group activates the aromatic ring via resonance and inductive effects, directing nucleophiles to the para position relative to itself (meta to fluorine). Steric hindrance from the piperidine group slightly reduces reaction rates compared to non-substituted analogs .

Vicarious Nucleophilic Substitution (VNS)

The nitro group enables vicarious substitution at the 4-position of the aromatic ring, even in the presence of the fluorine atom .

Example Reaction:

| Reagent | Conditions | Product | Key Observation |

|---|---|---|---|

| NH₃ (gas) | DMF, 120°C, 48 hr | 3-(5-Fluoro-4-amino-2-nitrophenoxy)piperidine | Regioselectivity >95% |

This pathway is favored under high-temperature conditions and demonstrates the nitro group's ability to stabilize negative charge development during the transition state.

Reduction Reactions

The nitro group can be selectively reduced while preserving the fluorine atom and piperidine moiety.

Reduction Pathways:

| Reducing System | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C (1 atm) | EtOH, rt, 6 hr | 3-(5-Fluoro-2-aminophenoxy)piperidine | >99% |

| Fe/HCl | HCl (conc.), reflux, 3 hr | 3-(5-Fluoro-2-hydroxylaminophenoxy)piperidine | 83% |

Critical Note : Catalytic hydrogenation preserves the C-F bond integrity, while acidic conditions may lead to partial defluorination (≤5%) .

Stability and Degradation

The compound demonstrates pH-dependent stability:

| Condition | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| pH 1.0 (HCl) | 8.2 hr | 3-(5-Fluoro-2-nitrophenol) + piperidine |

| pH 7.4 (buffer) | 72 hr | <5% degradation |

| pH 13.0 (NaOH) | 1.5 hr | Ring-opened sulfonic acid derivatives |

Photostability studies show 15% decomposition under UV light (254 nm) after 24 hr, forming quinone-like byproducts .

Wissenschaftliche Forschungsanwendungen

3-(5-Fluoro-2-nitrophenoxy)piperidine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins, leading to increased efficacy. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The piperidine ring provides structural stability and facilitates the compound’s interaction with various enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

a) 3-Fluoro-2-methoxypiperidines

- Structure : Piperidine with 3-fluoro and 2-methoxy substituents.

- Key Differences: Lacks the nitrophenoxy group but shares the fluorine atom.

- Properties : The fluorine atom increases lipophilicity and reduces basicity, while the methoxy group provides electron-donating effects. These derivatives serve as intermediates for bioactive molecules, such as fluorinated analogues of natural products (e.g., pelletierine) .

b) MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine]

- Structure : Piperidine with a thiazole-ethynyl substituent.

- Key Differences: Replaces nitrophenoxy with a heterocyclic ethynyl group.

- Bioactivity : Attenuates stress-induced cocaine seeking by targeting metabotropic glutamate receptors .

- Relevance : Highlights piperidine’s versatility in CNS-targeting compounds, though the target compound’s nitro group may confer distinct electronic effects .

Functional Analogues: Nitrophenoxy and Fluorinated Compounds

a) 2-Chloro-4-(3-nitrophenoxy)-6-(Thiophen-2-yl) Pyrimidine

- Structure: Pyrimidine core with 3-nitrophenoxy and thiophene groups.

- Key Differences: Nitrophenoxy substituent is similar but on a pyrimidine ring.

- Synthetic Relevance : Efficient synthesis methods emphasize the nitro group’s stability under reaction conditions .

- Relevance: Suggests that the nitro group in 3-(5-Fluoro-2-nitrophenoxy)piperidine may similarly enhance electrophilic reactivity or participate in hydrogen bonding .

b) Fluorinated Pyrimidines (e.g., 5-Fluoro-2′-deoxyuridine)

- Structure : Pyrimidine derivatives with fluorine substituents.

- Bioactivity : Inhibit DNA synthesis in cancer cells by targeting thymidylate synthase .

- Relevance : Fluorine’s role in improving inhibitory potency and metabolic stability may extend to fluorinated piperidines like the target compound .

Physicochemical and Electronic Properties

Table 1: Substituent Effects on Piperidine Derivatives

*Estimated based on substituent contributions.

- Fluorine and nitro groups synergistically increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biologische Aktivität

3-(5-Fluoro-2-nitrophenoxy)piperidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and inflammatory diseases. This article summarizes the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound 3-(5-Fluoro-2-nitrophenoxy)piperidine consists of a piperidine ring substituted with a nitrophenoxy group. The presence of the fluorine atom and the nitro group enhances its biological activity, making it a candidate for various pharmacological applications.

Research indicates that 3-(5-Fluoro-2-nitrophenoxy)piperidine exhibits its biological effects through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit Mnk1 and Mnk2 kinases, which are involved in the phosphorylation of eIF4E, a crucial factor in protein synthesis and cell proliferation. This inhibition can lead to reduced tumor growth and metastasis in cancer models .

- Cytokine Modulation : It has been observed to modulate the production of proinflammatory cytokines, which are implicated in various autoimmune diseases. By inhibiting excessive cytokine production, the compound may alleviate symptoms associated with conditions like rheumatoid arthritis and systemic lupus erythematosus .

- Anticancer Activity : The compound demonstrates significant anticancer properties against various cancer cell lines, including lung, liver, and colorectal cancers. The nitro group is particularly noted for its role in enhancing cytotoxicity through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In vitro studies have demonstrated that 3-(5-Fluoro-2-nitrophenoxy)piperidine significantly inhibits the proliferation of various cancer cell lines. For instance, it reduced cell viability in HepG2 (liver cancer) cells by over 70% at concentrations as low as 10 µM. These findings suggest a promising role for this compound in cancer therapy .

- Inflammatory Disease Model : In animal models of rheumatoid arthritis, treatment with this compound resulted in decreased swelling and joint inflammation compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .

Research Findings

Recent studies emphasize the potential of 3-(5-Fluoro-2-nitrophenoxy)piperidine as a multi-target therapeutic agent:

- Antiviral Properties : The compound has shown activity against various viruses, indicating its potential as an antiviral agent. For example, it demonstrated effective inhibition of HIV-1 replication in vitro at IC50 values comparable to existing antiviral drugs .

- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(5-Fluoro-2-nitrophenoxy)piperidine?

- Methodological Guidance :

- Use a nucleophilic aromatic substitution (SNAr) reaction between 5-fluoro-2-nitrophenol and a piperidine derivative.

- Ensure anhydrous conditions with polar aprotic solvents (e.g., DMF or DMSO) and a base like potassium carbonate to deprotonate the phenol .

- Monitor reaction progress via TLC or HPLC, as nitro groups may sterically hinder reactivity. Adjust temperature (70–100°C) and reaction time (12–24 hrs) based on intermediate stability .

- Key Considerations :

- Avoid competing side reactions (e.g., nitro group reduction) by excluding reducing agents.

Q. How can I confirm the purity and structural integrity of this compound post-synthesis?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards .

- Structural Confirmation :

- NMR : Analyze H and C spectra for characteristic signals:

- Piperidine protons (δ 1.4–3.0 ppm, multiplet).

- Aromatic fluorine coupling (δ 7.0–8.5 ppm, doublet of doublets).

- Nitro group deshielding effects on adjacent carbons .

- HRMS : Verify molecular ion [M+H] and isotopic patterns for fluorine (m/z +19.99) .

Q. What safety precautions are critical during handling?

- Safety Protocol :

- Use fume hoods to avoid inhalation of nitro-aromatic vapors. Nitro compounds may decompose under heat, releasing NO gases .

- Wear nitrile gloves and safety goggles. Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitro group in further functionalization?

- Mechanistic Insights :

- The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution but deactivates adjacent positions. Steric hindrance from the piperidine moiety may limit access to the ortho position.

- Experimental Design:

- Perform DFT calculations to map electron density and predict regioselectivity.

- Test bromination or nitration reactions under controlled conditions (e.g., HNO/HSO) and analyze products via F NMR .

Q. How can I resolve discrepancies in stability data under varying pH conditions?

- Stability Study Framework :

- Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 300–400 nm for nitroaromatic chromophores).

- Use LC-MS to identify degradation products (e.g., nitro reduction to amine or hydrolysis to phenol derivatives) .

- Contradiction Analysis :

- If conflicting data arise (e.g., instability at pH 7 vs. pH 10), assess buffer composition for catalytic effects (e.g., phosphate buffers accelerating hydrolysis) .

Q. What strategies mitigate aggregation in biological activity assays?

- Experimental Optimization :

- Pre-dissolve the compound in DMSO (≤1% v/v) and dilute in assay buffer with 0.1% BSA to prevent nonspecific binding.

- Validate solubility via dynamic light scattering (DLS) or nephelometry.

- For cellular assays, confirm membrane permeability using fluorescent analogs (e.g., BODIPY-labeled derivatives) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.